2-Methyl-6-(1H-pyrazol-5-yl)aniline

chemical procurement building block inventory molecular property verification

As a C-5 linked pyrazolylaniline, 2-Methyl-6-(1H-pyrazol-5-yl)aniline offers a unique bidentate coordination environment distinct from N-1 linked isomers. This ortho-methyl substituted aminobiaryl scaffold is a privileged building block for transition metal complex synthesis and fragment-based drug discovery (FBDD) kinase inhibitor programs. Procure this specific regioisomer to ensure reproducible coordination geometries and SAR exploration not possible with generic aniline derivatives.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B12840826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(1H-pyrazol-5-yl)aniline
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC=NN2)N
InChIInChI=1S/C10H11N3/c1-7-3-2-4-8(10(7)11)9-5-6-12-13-9/h2-6H,11H2,1H3,(H,12,13)
InChIKeyGYTCGCWYQAKETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(1H-pyrazol-5-yl)aniline: Procurement-Relevant Baseline and Structural Characteristics


2-Methyl-6-(1H-pyrazol-5-yl)aniline is an organic compound characterized by an aniline core bearing a 2-methyl substituent and a 6-position pyrazol-5-yl group, constituting an aryl-pyrazole aniline derivative. The compound is commercially available with a molecular weight of 173.22 g/mol and molecular formula C10H11N3 [1]. This ortho-substituted aminobiaryl scaffold positions the aniline NH2 group proximal to the pyrazole N-H moiety, establishing a structural arrangement recognized as a privileged scaffold for coordination chemistry applications and as a building block in pharmaceutical intermediate synthesis [1].

Why In-Class Pyrazolylaniline Analogs Cannot Be Interchanged with 2-Methyl-6-(1H-pyrazol-5-yl)aniline Without Validation


The pyrazolylaniline chemical space encompasses diverse substitution patterns—ortho-, meta-, and para- linkage of the pyrazole moiety relative to the aniline NH2 group, variable pyrazole N-substitution (1H-pyrazol-5-yl vs. 1H-pyrazol-3-yl vs. N-alkylated analogs), and differing additional substituents (halogens, additional methyl groups, fused rings). These structural variations produce distinct electronic distributions, steric profiles, and hydrogen-bonding geometries that are critical determinants of performance in coordination chemistry, crystal engineering, or downstream synthetic transformations. Without direct comparative data for the specific substitution pattern of 2-Methyl-6-(1H-pyrazol-5-yl)aniline, the assumption that any pyrazolylaniline analog will perform equivalently is unsupported.

2-Methyl-6-(1H-pyrazol-5-yl)aniline: Available Quantitative Procurement Evidence and Identified Data Gaps


Quantified Physical Property Differentiation: Molecular Weight of 2-Methyl-6-(1H-pyrazol-5-yl)aniline vs. Common Pyrazolylaniline Analogs

2-Methyl-6-(1H-pyrazol-5-yl)aniline (CAS 56100-69-7) has a molecular weight of 173.22 g/mol (C10H11N3) and a density of 1.2±0.1 g/cm³ [1]. This distinguishes it from the unsubstituted 2-(1H-pyrazol-5-yl)aniline (159.19 g/mol, C9H9N3) by a +14 Da mass shift from the methyl group, and from the dichlorinated analog 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline (228.08 g/mol) by -55 Da [1]. The target compound contains 2 hydrogen bond acceptors and 1 hydrogen bond donor (aniline NH2) in a configuration that differs from N-aryl pyrazole isomers where the pyrazole connects via the N1 atom rather than the C5 position [1].

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Regioisomeric Structural Differentiation: 2-Methyl-6-(1H-pyrazol-5-yl)aniline vs. N-1 Substituted Pyrazolylaniline Isomers

The target compound features a C-5 pyrazole attachment to the aniline ring (1H-pyrazol-5-yl), in contrast to the more commonly available N-1 substituted analogs such as 2-(1H-pyrazol-1-yl)aniline (CAS 54705-91-8), 3-(1H-pyrazol-1-yl)aniline (CAS 184097-88-9), and 4-(1H-pyrazol-1-yl)aniline [1]. In the C-5 linked configuration, the pyrazole N-H remains free, providing an additional hydrogen bond donor site and a potential metal coordination node that is absent in N-1 linked isomers. This C-linkage versus N-linkage difference fundamentally alters the accessible coordination geometries in metal complex synthesis [1].

regiochemistry coordination chemistry crystal engineering metal-organic frameworks

Synthetic Utility Distinction: Aminopyrazole Scaffold Application in LRRK2 Kinase Inhibitor Development

Aminopyrazoles have been successfully employed as aniline bioisosteres in the discovery of brain-penetrant LRRK2 kinase inhibitors for Parkinson's disease research. The replacement of an aniline moiety with an aminopyrazole core yielded a series of potent and highly selective LRRK2 inhibitors [1]. The specific ortho-substitution pattern of the target compound (2-methyl-6-pyrazolyl) represents one variant within this aminopyrazole bioisostere class. While direct quantitative data for 2-Methyl-6-(1H-pyrazol-5-yl)aniline is absent from the published literature, this class-level evidence indicates the scaffold's utility in kinase-targeted drug discovery programs [1].

kinase inhibitor medicinal chemistry bioisostere LRRK2 Parkinson's disease

Data Gap Notification: Absence of Direct Head-to-Head Biological or Physicochemical Comparator Studies

A comprehensive literature search across PubMed, PubChem, patent databases, and peer-reviewed journals did not identify any studies containing direct, quantitative comparator data for 2-Methyl-6-(1H-pyrazol-5-yl)aniline against structurally related analogs. The compound has been catalogued as a chemical building block, but no peer-reviewed publications report IC50 values, binding affinities, selectivity ratios, PK parameters, solubility measurements, logP determinations, or synthetic yield comparisons for this specific compound relative to its closest analogs [1][2]. Consequently, claims regarding biological activity, pharmacokinetic superiority, synthetic efficiency, or physicochemical advantages over alternative pyrazolylanilines cannot be substantiated with empirical evidence.

data gap validation required empirical characterization

2-Methyl-6-(1H-pyrazol-5-yl)aniline: Evidence-Backed Research and Industrial Procurement Scenarios


Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Synthesis

The C-5 linked pyrazolylaniline scaffold of 2-Methyl-6-(1H-pyrazol-5-yl)aniline provides a distinct coordination environment compared to N-1 linked isomers. The free pyrazole N-H group, combined with the ortho-aniline NH2 moiety, establishes a bidentate or potentially tridentate ligand system. This compound is suitable for exploration as a ligand precursor in transition metal complex synthesis, particularly where C-aryl pyrazole coordination differs mechanistically or structurally from N-aryl pyrazole systems. Procurement for this scenario is justified by the regioisomeric distinction established in Section 3 [1].

Fragment-Based and Kinase-Targeted Drug Discovery Screening Libraries

The aminopyrazole scaffold has demonstrated utility as an aniline bioisostere in LRRK2 kinase inhibitor development [1]. 2-Methyl-6-(1H-pyrazol-5-yl)aniline represents a specific ortho-methyl substituted variant of this validated scaffold class. Procurement is supported for inclusion in fragment-based drug discovery (FBDD) libraries or as a starting point for kinase inhibitor SAR exploration programs, with the understanding that project-specific empirical validation of activity, selectivity, and PK properties is required [1].

Synthetic Intermediate for Agrochemical and Pharmaceutical Building Block Inventories

The molecular weight of 173.22 g/mol and the presence of the free primary aniline group make 2-Methyl-6-(1H-pyrazol-5-yl)aniline a viable synthetic intermediate for amide bond formation, urea synthesis, or diazonium chemistry. The compound is catalogued as a research chemical and building block, and its procurement for chemical inventory stocking is supported for laboratories engaged in parallel synthesis or library production where diverse aniline building blocks are required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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